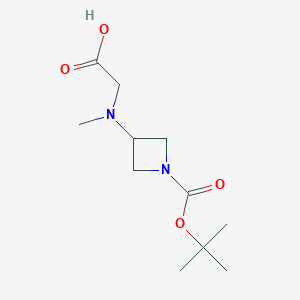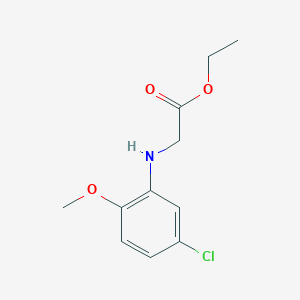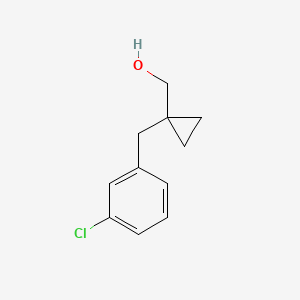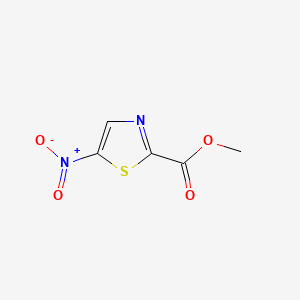
Ethyl 2-amino-4-thiazolebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-thiazolebutanoate is an organic compound characterized by its thiazole ring, which is a sulfur and nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-thiazolebutanoate typically involves the reaction of ethyl acetoacetate with thiourea under basic conditions to form the thiazole ring. The general steps are as follows:
Formation of the Thiazole Ring: Ethyl acetoacetate reacts with thiourea in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate cyclization, forming the thiazole ring.
Amination: The resulting thiazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Solvent extraction and recrystallization are commonly used to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiazolidine derivative.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-thiazolebutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex thiazole-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, especially those targeting bacterial infections.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive thiazole moiety.
Wirkmechanismus
The mechanism by which Ethyl 2-amino-4-thiazolebutanoate exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis or metabolic pathways, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-thiazolebutanoate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-thiazoleacetate: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
2-Amino-4-thiazoleacetic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.
2-Amino-4-thiazolepropanoate: Another analog with a different carbon chain length, influencing its biological activity and synthesis routes.
Uniqueness: this compound is unique due to its specific carbon chain length and functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its structure allows for versatile modifications, making it a valuable intermediate in various chemical and pharmaceutical syntheses.
Eigenschaften
CAS-Nummer |
154404-96-3 |
|---|---|
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate |
InChI |
InChI=1S/C9H14N2O2S/c1-2-13-8(12)5-3-4-7-6-14-9(10)11-7/h6H,2-5H2,1H3,(H2,10,11) |
InChI-Schlüssel |
KQSHBCRHDPATSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=CSC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)


![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)






![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)

